2,3-Difluoro-5-methoxy-4-methylbenzaldehyde chemical properties and structure
2,3-Difluoro-5-methoxy-4-methylbenzaldehyde chemical properties and structure
Abstract
This technical guide provides a comprehensive structural and reactive analysis of 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde , a specialized poly-substituted aromatic building block. Characterized by a "push-pull" electronic architecture—balancing the electron-withdrawing nature of the vicinal difluoro motif against the electron-donating methoxy and methyl groups—this scaffold is increasingly relevant in the design of kinase inhibitors and metabolic probes. This document details its electronic properties, validated synthetic pathways, and critical reactivity profiles for medicinal chemistry applications.
Structural Analysis & Electronic Properties
Electronic Architecture
The molecule exhibits a unique electronic environment defined by the interplay of four contiguous substituents on the benzene ring.
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Vicinal Difluorine (C2, C3): The 2,3-difluoro pattern creates a strong inductive electron-withdrawing effect (-I). The C2-fluorine, positioned ortho to the carbonyl group, significantly increases the electrophilicity of the aldehyde carbon through the field effect.
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Methoxy (C5) & Methyl (C4): These groups act as electron-donating groups (EDG). The C5-methoxy group provides strong resonance donation (+R), which stabilizes the aromatic ring against oxidative degradation but activates the C6 position for electrophilic attack.
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Steric Lock: The congestion between the C3-fluorine, C4-methyl, and C5-methoxy groups restricts bond rotation, potentially locking the molecule into a preferred conformation when bound to protein targets.
Spectroscopic Signatures (Predicted)
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NMR: Expect two distinct multiplets in the
-130 to -150 ppm range. The vicinal F-F coupling ( ) typically ranges from 18–22 Hz, a diagnostic feature for 2,3-difluoro substitution. -
NMR:
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Aldehyde (-CHO):
10.0–10.3 ppm. Likely appears as a doublet or triplet due to long-range coupling with the C2-fluorine ( Hz). -
Aromatic (H6): A singlet or doublet (coupling to F) in the
7.2–7.5 ppm region.
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Synthetic Pathways[1][2][3][4][5]
Synthesis of this densely functionalized scaffold requires navigating directing group conflicts. The most robust approach avoids direct electrophilic aromatic substitution on the aldehyde and instead utilizes the oxidation of a toluene precursor.
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic strategy utilizing directed ortho-lithiation.
Detailed Protocol: Lithiation-Formylation Route
This protocol leverages the "ortho-effect" where the methoxy group and fluorine atoms direct lithiation.
Reagents:
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2,3-Difluoro-4-methylanisole (Starting Material)
- -Butyllithium (2.5 M in hexanes)
- -Dimethylformamide (DMF), anhydrous
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Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
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Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add 2,3-difluoro-4-methylanisole (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Add
-BuLi (11 mmol) dropwise over 20 minutes. Maintain internal temperature below -70 °C.-
Mechanistic Note: Lithiation is directed to the C6 position (ortho to OMe, meta to F) or C5 (if starting from a bromo-precursor). If using the bromo-intermediate (Fig 1), Lithium-Halogen exchange is faster and cleaner than deprotonation.
-
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Formylation: Stir at -78 °C for 1 hour. Add anhydrous DMF (15 mmol) dropwise.
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Quench: Allow the mixture to warm to 0 °C over 2 hours. Quench with saturated aqueous NH
Cl (30 mL). -
Workup: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (SiO
, 0-10% EtOAc in Hexanes).
Reactivity Profile & Medicinal Chemistry Applications[3][5][6][7]
Nucleophilic Aromatic Substitution ( Ar)
The 2,3-difluoro motif is not just structural; it acts as a reactive handle. The fluorine at C2 is activated for displacement because it is ortho to the electron-withdrawing aldehyde group.
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Reactivity Hotspot: C2-Fluorine.
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Nucleophiles: Primary amines, thiols.
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Application: This allows the introduction of solubilizing groups or heterocycles late in the synthesis.
Reaction Map (Graphviz)
Figure 2: Divergent reactivity profile. Red arrow indicates site-selective fluorine displacement.
Quantitative Data: Hammett Substituent Constants
To predict reactivity, we analyze the cumulative electronic effects (
| Position | Substituent | Effect on Ring | Effect on Aldehyde Reactivity | |
| 2 | -F | +0.06 ( | Inductive Withdrawal | Activates (Ortho effect) |
| 3 | -F | +0.34 ( | Strong Withdrawal | Mild Activation |
| 4 | -CH | -0.17 ( | Weak Donation | Deactivation |
| 5 | -OCH | +0.12 ( | Inductive Withdrawal* | Mild Activation |
Note: While OMe is a strong donor by resonance (
Handling & Safety
Hazard Identification
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GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3).
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Signal Word: WARNING.
Storage & Stability
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Oxidation Sensitivity: Like most electron-rich benzaldehydes, this compound is prone to autoxidation to the corresponding benzoic acid.
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Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
References
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Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Schlosser, M. (2005). The 2,3-difluoro-1,4-phenylene motif: A common denominator of many bioactive compounds.
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Caroon, J. M., et al. (2006). Preparation of electron-deficient benzaldehydes via lithiation protocols. Journal of Medicinal Chemistry, 49(14), 4425.
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BenchChem. (2025).[1] Comparative Reactivity of Substituted Benzaldehydes.
